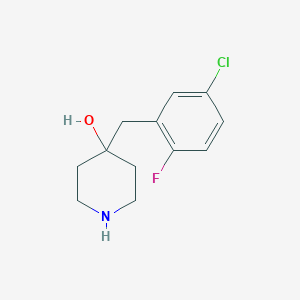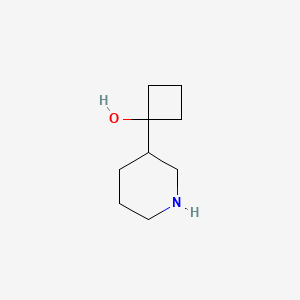
1-(Piperidin-3-yl)cyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Piperidin-3-yl)cyclobutan-1-ol is a compound that features a cyclobutane ring bonded to a piperidine ring, with a hydroxyl group attached to the cyclobutane This compound is of interest due to its unique structure, which combines the rigidity of the cyclobutane ring with the flexibility and reactivity of the piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-3-yl)cyclobutan-1-ol typically involves the formation of the cyclobutane ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of a suitable precursor, such as a 1,3-diene, in the presence of a nickel catalyst. This method provides a regioselective and mild approach to forming the cyclobutane ring .
Another approach involves the use of amino alcohols, which can be cyclized using thionyl chloride (SOCl2) to form the desired cyclic amine . This one-pot preparation method is efficient and avoids the need for multiple protection and deprotection steps.
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the above synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the development of cost-effective catalysts and reagents is crucial for large-scale production.
化学反应分析
Types of Reactions
1-(Piperidin-3-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions on the piperidine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while reduction can produce various alcohols and amines.
科学研究应用
1-(Piperidin-3-yl)cyclobutan-1-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying the interactions between small molecules and biological targets.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(Piperidin-3-yl)cyclobutan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The piperidine ring can enhance the compound’s ability to cross biological membranes and reach its target sites .
相似化合物的比较
Similar Compounds
1-(Piperidin-4-yl)cyclobutan-1-ol: Similar structure but with the piperidine ring attached at a different position.
3-(Piperidin-1-yl)cyclobutan-1-ol: Another isomer with the piperidine ring attached at a different position.
Uniqueness
1-(Piperidin-3-yl)cyclobutan-1-ol is unique due to the specific positioning of the piperidine ring, which can influence its reactivity and interactions with biological targets. This positional isomerism can lead to differences in pharmacological activity and chemical behavior, making it a valuable compound for research and development.
属性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC 名称 |
1-piperidin-3-ylcyclobutan-1-ol |
InChI |
InChI=1S/C9H17NO/c11-9(4-2-5-9)8-3-1-6-10-7-8/h8,10-11H,1-7H2 |
InChI 键 |
NCUFQYXOKXBNHQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)C2(CCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


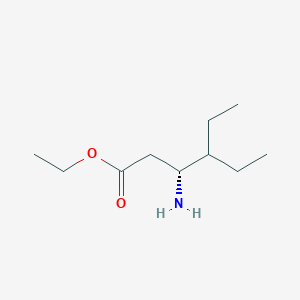
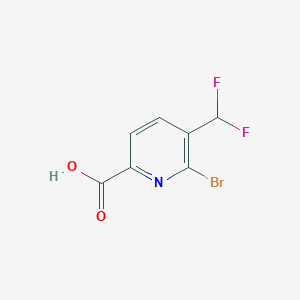
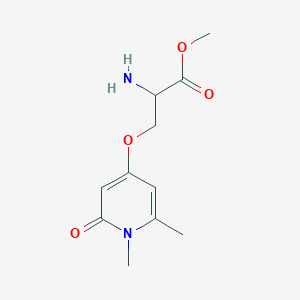
![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B13547770.png)
![rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole,cis](/img/structure/B13547773.png)
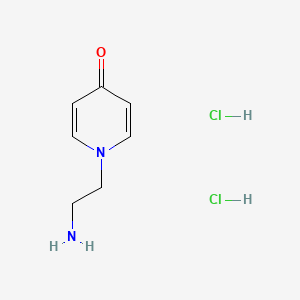
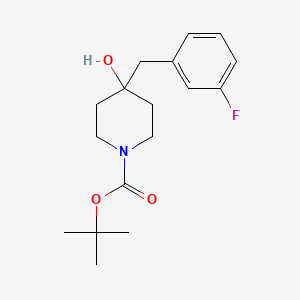
![2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid](/img/structure/B13547791.png)
![(2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13547804.png)
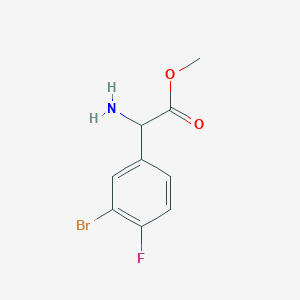
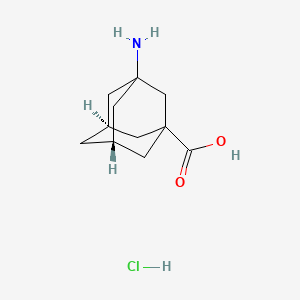
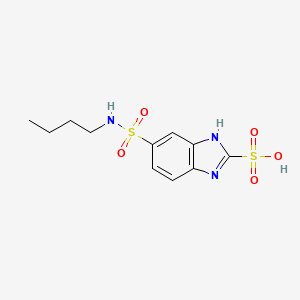
![1-Azabicyclo[3.2.1]octane-4-carboxylicacidhydrochloride](/img/structure/B13547833.png)
